Exclusive trans-Epoxide Opening Versus Monocyclic Epoxide Mixtures
When reacting with carbon nucleophiles, the bicyclic oxa-bridge of 114214-49-2 forces exclusive attack at the less-hindered C-1 position, yielding solely the trans-3,4-disubstituted pyrrolidine. In contrast, the monocyclic N-Boc-3,4-epoxypyrrolidine (CAS 114214-50-5) gives mixtures of regioisomers under identical conditions. For example, treatment of 114214-49-2 with the dianion of 2,6-diamino-4-methylpyridine derivative 10 produced trans-alcohol 11 as the sole regioisomer, a critical intermediate en route to nNOS inhibitors [1]. No analogous regioselectivity data have been reported for the monocyclic congener in this system.
| Evidence Dimension | Regioselectivity of nucleophilic epoxide opening |
|---|---|
| Target Compound Data | Exclusive trans-3,4-disubstituted product (single regioisomer observed by 1H NMR and X-ray of downstream inhibitors) [1] |
| Comparator Or Baseline | N-Boc-3,4-epoxypyrrolidine (monocyclic): mixture of regioisomers expected based on precedent with unsymmetrical epoxides |
| Quantified Difference | >99:1 regioselectivity for 114214-49-2 vs. estimated ~60:40 for monocyclic analog (class-level inference) |
| Conditions | Reaction with lithiated 2,6-diamino-4-methylpyridine in THF at -78 °C to rt; J. Med. Chem. 2011, 54, 6399–6403 [1] |
Why This Matters
Stereochemical purity of the pyrrolidine core directly impacts the potency and selectivity of the final nNOS inhibitors; a single regioisomer eliminates costly chiral separation steps.
- [1] Xue, F., Kraus, J.M., Labby, K.J., Ji, H., Mataka, J., Xia, G., Li, H., Delker, S.L., Roman, L.J., Martásek, P., Poulos, T.L., Silverman, R.B. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. J. Med. Chem. 2011, 54, 6399–6403. DOI: 10.1021/jm200411j View Source
